Ethyl butyrate

Catalog No.
S590539
CAS No.
105-54-4
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl butyrate

CAS Number

105-54-4

Product Name

Ethyl butyrate

IUPAC Name

ethyl butanoate

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3

InChI Key

OBNCKNCVKJNDBV-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC

solubility

0.05 M
4.9 mg/mL at 20 °C
In water, 4.9X10+3 mg/L at 20 °C
Soluble in about 150 parts water
Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether
Miscible with alcohol, ether
Soluble in fixed oils and propylene glycol, insoluble in glycerol
1ml in 3ml 60% ethanol (in ethanol)

Synonyms

Butyric Acid Ester with EtOH; Butyric Acid Ethyl Ester; Ethyl Butanoate; Ethyl Butyrate; Ethyl n-Butanoate; Ethyl n-Butyrate; NSC 8857;

Canonical SMILES

CCCC(=O)OCC

The exact mass of the compound Ethyl butyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m4.9 mg/ml at 20 °cin water, 4.9x10+3 mg/l at 20 °csoluble in about 150 parts waterslightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ethermiscible with alcohol, ether4.9 mg/ml at 20 °csoluble in fixed oils and propylene glycol, insoluble in glycerol1ml in 3ml 60% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8857. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. It belongs to the ontological category of butyrate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl butyrate (CAS: 105-54-4) is a short-chain aliphatic ester characterized by its strong, fruity, pineapple-like odor and excellent solvent properties. In industrial procurement, it is primarily sourced as a high-impact flavoring agent, a fragrance top-note, and a specialty solvent [1]. Compared to lighter esters like ethyl acetate, ethyl butyrate offers a higher boiling point (~121 °C) and greater hydrophobicity, making it valuable in applications requiring lower volatility and enhanced lipid solubility [2]. Its chemical stability and favorable partition coefficients also make it an effective extraction solvent and a versatile acyl donor in biocatalytic transesterification processes [3].

Substituting ethyl butyrate with closely related esters, such as ethyl acetate or methyl butyrate, often leads to process or formulation failures due to distinct thermodynamic and sensory differences. In solvent extraction, replacing ethyl butyrate with ethyl acetate at elevated temperatures causes rapid solvent volatilization and phase collapse, as ethyl acetate's boiling point is approximately 43 °C lower[1]. In flavor and fragrance manufacturing, shorter-chain analogs lack ethyl butyrate's specific lipid-to-water affinity, resulting in poor retention within carbohydrate or lipid emulsion matrices during spray drying [2]. Furthermore, from a sensory perspective, alternative esters cannot replicate its dominant Odor Activity Value (OAV) in specific fruit profiles, meaning generic substitution directly compromises the target aroma intensity and release kinetics [3].

Thermal Stability in High-Temperature Biphasic Extraction

When utilized as an extraction solvent for polar organics like 5-hydroxymethylfurfural (5-HMF) in Deep Eutectic Solvent (DES) systems, ethyl butyrate maintains a stable binary liquid phase at elevated temperatures (140 °C). In contrast, ethyl acetate fails under these conditions due to its low boiling point (~77 °C), which causes rapid volatilization and prevents the formation of a functional two-phase system [1].

Evidence DimensionBoiling point and binary phase stability at 140 °C
Target Compound DataEthyl butyrate (BP ~120 °C) maintains stable two-phase extraction
Comparator Or BaselineEthyl acetate (BP ~77 °C) completely volatilizes, failing to form a binary phase
Quantified Difference~43 °C higher boiling point enables high-temperature operation without solvent loss
ConditionsDES/organic solvent two-phase extraction system at 140 °C

Procurement teams scaling high-temperature extractions can substitute ethyl acetate with ethyl butyrate to prevent solvent boil-off while maintaining high extraction yields.

Lipid Affinity and Matrix Retention in Emulsions

In complex food and emulsion matrices, ethyl butyrate demonstrates an affinity for lipids that is 271 times greater than for water, ensuring strong retention in carbohydrate and lipid phases. Conversely, ethyl acetate is highly hydrophilic; its retention is governed almost entirely by water, making it highly susceptible to premature volatilization during processing steps like spray drying [1].

Evidence DimensionLipid-to-water affinity and matrix retention
Target Compound DataEthyl butyrate exhibits 271x greater affinity for lipids than water
Comparator Or BaselineEthyl acetate retention is governed primarily by water with negligible lipid effect
Quantified DifferenceSignificant lipid partitioning and carbohydrate matrix retention (Kmass ratio 1.1) for ethyl butyrate vs. none for ethyl acetate
ConditionsThermodynamic partition in carbohydrate and triolein emulsions at 25 °C

Formulators must select ethyl butyrate over shorter-chain acetates to ensure active flavor compounds remain encapsulated in the lipid phase during high-shear or thermal processing.

Odor Activity Value (OAV) Dominance in Formulation

In the reconstruction of fresh fruit aroma profiles, ethyl butyrate provides a dominant sensory impact, recording an Odor Activity Value (OAV) of 6,160. This is orders of magnitude higher than secondary esters like methyl butyrate or ethyl isovalerate in the same matrix, dictating the primary 'fresh fruity' top notes required in commercial applications [1].

Evidence DimensionOdor Activity Value (OAV) in fresh strawberry models
Target Compound DataEthyl butyrate OAV = 6,160
Comparator Or BaselineMethyl butyrate and other minor esters yield significantly lower OAVs
Quantified DifferenceEthyl butyrate acts as the primary OAV driver, representing the highest relative proportion of the ester aroma profile
ConditionsTD-GC-MS odor profile analysis and OAV calculation

Flavor buyers cannot substitute ethyl butyrate with methyl butyrate without drastically reducing the target aroma intensity and altering the fundamental flavor profile.

High-Concentration Tolerance in Biocatalytic Transesterification

When used as an acyl donor in lipase-catalyzed transesterification, ethyl butyrate does not inhibit enzyme activity even at high concentrations (e.g., 0.6 M). In contrast, the acyl acceptor (butanol) inhibits the lipase when its concentration exceeds 0.10 M. This allows ethyl butyrate to be loaded in large molar excesses to drive reaction yields without poisoning the biocatalyst [1].

Evidence DimensionEnzyme inhibition threshold
Target Compound DataNo enzyme inhibition observed with ethyl butyrate at 0.6 M
Comparator Or BaselineButanol (acyl acceptor) inhibits enzyme at >0.10 M
Quantified DifferenceEthyl butyrate can be utilized at >6x the concentration of the alcohol acceptor without suppressing catalytic activity
ConditionsLipase-catalyzed alcoholysis in n-hexane at 40 °C

Process chemists can leverage ethyl butyrate in large molar excesses to forcefully drive transesterification equilibria forward without risking enzyme deactivation.

High-Temperature Biphasic Extraction

Due to its ~121 °C boiling point and excellent phase stability, ethyl butyrate is the preferred solvent for extracting polar organics (like 5-HMF) from Deep Eutectic Solvents at temperatures where ethyl acetate would boil off[1].

Flavor Encapsulation and Spray Drying

Its strong lipid-to-water partition coefficient makes ethyl butyrate ideal for incorporation into carbohydrate and triolein emulsions, ensuring high retention rates during spray drying compared to hydrophilic acetates [2].

Premium Fruit Flavor Compounding

With an exceptionally high Odor Activity Value (OAV), ethyl butyrate is a mandatory procurement item for formulating authentic pineapple, strawberry, and mixed-fruit top notes in beverages and confectioneries [3].

Biocatalytic Acyl Donor

In enzymatic transesterification and kinetic resolution workflows, ethyl butyrate serves as a highly effective acyl donor that can be used in large molar excesses without inhibiting lipase activity [4].

Physical Description

Ethyl butyrate appears as a clear colorless liquid with a pineapple-like odor. Flash point 78°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
Colourless liquid with a banana, pineapple odou

Color/Form

Colorless liquid

XLogP3

1.3

Boiling Point

250 °F at 760 mm Hg (USCG, 1999)
121.5 °C
120-121 °C

Flash Point

75 °F (USCG, 1999)
75 °F (24 °C) Closed cup

Vapor Density

4.0 (Air = 1)

Density

0.879 at 68 °F (USCG, 1999)
d04 0.9
0.8735 g/cu cm at 25 °C
0.870-0.877

LogP

log Kow = 1.85 (est)

Odor

Pineapple odo

Melting Point

-135 °F (USCG, 1999)
-98.0 °C
Fp -93.3 °
-97 °C
-93.3°C

UNII

UFD2LZ005D

GHS Hazard Statements

Aggregated GHS information provided by 1936 companies from 12 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 6 of 1936 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1930 of 1936 companies with hazard statement code(s):;
H226 (99.95%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Ethyl n-butyrate is a colorless liquid. It has a sweet taste and odor like pineapple. Ethyl n-butyrate is very soluble in water. It is present in many plants and foods. Ethyl n-butyrate is present in tobacco and tobacco smoke. USE: Ethyl n-butyrate is primarily used as a flavor ingredient in food and drink and a fragrance in perfumes. It is also used as a solvent. EXPOSURE: Workers that use or produce ethyl n-butyrate may breathe in mists or have direct skin contact. The general population may be exposed by breathing in mists or having direct skin contact when using perfumes containing ethyl n-butyrate or when eating foods containing this compound. If ethyl n-butyrate is released to air, it will be broken down by reaction with other chemicals. It is not broken down by light. If released to water or soil, is not expected to bind to soil particles or suspended particles. Ethyl n-butyrate is expected to move through soil. Ethyl n-butyrate is expected to move into air from wet soils or water surfaces. Ethyl n-butyrate may be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Irritation of the skin, eyes, nose and throat may occur from exposure to ethyl n-butyrate. Headache, nausea, vomiting and lightheadedness can occur from exposure to ethyl n-butyrate over a long time. Loss of consciousness can occur at high dose. A few laboratory animal toxicity studies of ethyl n-butyrate are available in the published scientific literature, but the studies are inadequate to identify potential health effects. The potential of ethyl n-butyrate to cause infertility, abortions, or birth defects has not been examined in laboratory animals. The potential of on ethyl n-butyrate to cause cancer in laboratory animals has not been examined. The potential for ethyl n-butyrate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

EXPL THER /The purpose of this study was/ to screen for inositol-depleting valproate-like compounds as potential mood stabilizing drugs. We exploited the yeast Saccharomyces cerevisiae, as a model in which inositol de novo synthesis has been extensively characterized, to test the effects of ethyl butyrate (EB), 2-ethyl-butyric acid, sodium butyrate, and n-propyl hexanoate on inositol biosynthesis. Cell growth was followed by measuring the optical density of the cultures (spectrophotometrically), RNA abundance was determined by Northern blot analysis, intracellular inositol was measured by a fluorometric assay, and 1-d-myo-inositol-3-phosphate synthase activity was examined using a chromatographic method. Of the tested compounds, only EB exhibited an inositol-depleting effect. The inositol-depleting effect of EB was achieved without significant adverse effect on cell growth, pointing to lesser toxicity compared to valproate. These results indicate that EB is a potential candidate for mood-stabilizing therapy.

Vapor Pressure

12.80 mmHg
14.0 mm Hg at 20 °C

Pictograms

Flammable

Flammable

Other CAS

105-54-4

Wikipedia

Ethyl butyrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Corrosives, Flammable - 3rd degree

Methods of Manufacturing

By esterification of n-butyric acid with ethyl alcohol in the presence of Twichell's reagent or MgCl2; also by heating n-butyl alcohol and ethanol over CuO + UO3 catalyst at 270 °C.
Ethyl alcohol and butyric acid heated in the presence of sulfuric acid, with subsequent distillation.

General Manufacturing Information

Butanoic acid, ethyl ester: ACTIVE
... the alcoholic solution constitutes the so-called "pineapple oil".

Analytic Laboratory Methods

Ethyl butyrate was qualitatively and quantitatively determined as a constituent of aqueous orange essence by direct injection of the essence into a gas chromatograph.
Ethyl butyrate and ethyl hexanoate, compounds considered to be primarily responsible for the fruity off-flavor in milk, were measured by using an automated headspace concentration system coupled to a capillary column gas chromatograph.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Biosynthetic Pathway for Ethyl Butyrate Production in

Yanrui Ma, Qingbo Deng, Yongjing Du, Jinying Ren, Yefu Chen, Xiaohang Liu, Xuewu Guo, Dongguang Xiao
PMID: 32186186   DOI: 10.1021/acs.jafc.0c00750

Abstract

Ethyl butyrate is one of the most important flavor substances in Chinese Baijiu and is also an ingredient in various daily-use chemical essences and food flavorings. In this study, to produce ethyl butyrate, we first introduced a butyryl-CoA synthesis pathway into
. Subsequently, three different alcohol acyltransferases,
,
, and
, were separately introduced into
to catalyze the reaction of butyryl-CoA with ethanol to produce ethyl butyrate, and the results showed that strain EBS with
produced the most ethyl butyrate (20.06 ± 2.23 mg/L). Furthermore, as the reaction catalyzed by
to produce butyryl-CoA from crotonyl-CoA is a rate-limiting step, we replaced
with
, and the modified strain EST produced 77.33 ± 4.79 mg/L ethyl butyrate. Finally, the copy numbers of
and
were further increased, and the resulting modified strain EST-dST produced 99.65 ± 7.32 mg/L ethyl butyrate.


Development of microemulsion based topical ivermectin formulations: Pre-formulation and formulation studies

Surajit Das, Sie Huey Lee, Vernissa Dilys Chia, Pui Shan Chow, Calum Macbeath, Yuanjie Liu, George Shlieout
PMID: 32036331   DOI: 10.1016/j.colsurfb.2020.110823

Abstract

The aim of this work was to develop microemulsions and microemulsion gels which can be used as vehicles for the topical delivery of ivermectin. Tea tree oil and ethyl butanoate were found to be suitable for ivermectin-loaded microemulsion formulations due to the higher solubility of ivermectin in these two oils than other tested oils. The pseudo-ternary phase diagrams were constructed based on these selected oils and combination of different surfactant/co-surfactant at different ratios. Ivermectin-loaded stable microemulsions and microemulsion gels were successfully formulated based on the selected compositions from the phase diagrams. Ivermectin-loaded microemulsions showed spherical nano-droplets dispersed in the continuous phase (via cryogenic field emission scanning electron microscope image) and the particle size was less than 100 nm (via dynamic light scattering measurement). Ethyl butanoate based microemulsion appeared to be the best microemulsion formulation considering the stability and permeation profiles while tea tree oil based microemulsion showed the best stability profile. Overall, microemulsion gel formulations exhibited better stability profiles than their microemulsion counterparts. All microemulsion gel formulations demonstrated significantly faster in vitro membrane permeation (release) rate of ivermectin than Soolantra cream (reference marketed product by Galderma, USA).The developed microemulsion and microemulsion gel formulations appear to be promising vehicles for topical delivery of ivermectin.


Immobilization of lipase onto novel constructed polydopamine grafted multiwalled carbon nanotube impregnated with magnetic cobalt and its application in synthesis of fruit flavours

Shamoon Asmat, Abdul Hakeem Anwer, Qayyum Husain
PMID: 31408654   DOI: 10.1016/j.ijbiomac.2019.08.086

Abstract

Surface modification of multiwalled carbon nanotubes (MWCNTs) could enhance the features of the nanomaterial as carrier for enzyme immobilization. In this strategy, magnetic MWCNTs were fabricated by incorporating them with cobalt and functionalization was carried out by aminated polydopamine. The surface modified MWCNTs were then used as a carrier for the immobilization of Candida rugosa lipase (CRL) via covalent binding using glutaraldehyde. The immobilized CRL maintained high activity, which was 3-folds of free CRL. The immobilized CRL exhibited excellent thermal resistance as validated by TGA and DTA technique and was found to be active in a broad range of pH and temperatures in comparison to free CRL. Systematic characterization via FT-IR spectroscopy, CD spectroscopy, SEM, TEM and confocal laser scanning microscopy confirmed the presence of CRL on the modified MWCNTs. Immobilized CRL presented an exquisite recycling performance as after ten consecutive reuses it retained around 84% of its initial hydrolytic activity and further showed high yield enzymatic synthesis of ethyl butyrate and isoamyl acetate having characteristic pineapple and banana flavour demonstrating 78% and 75% ester yield, respectively. The present work provides a novel perspective for lipase catalyzed biotechnological applications by adding a magnetic gain to intrinsic features of MWCNTs.


Large Amplitude Motions in Fruit Flavors: The Case of Alkyl Butyrates

Rihab Hakiri, Najoua Derbel, Wolfgang Stahl, Halima Mouhib
PMID: 31495996   DOI: 10.1002/cphc.201900727

Abstract

To accurately characterize the large amplitude motions and soft degrees of freedom of isolated molecules, sampling their conformational landscape by molecular mechanics and quantum chemical calculations may provide a valuable insight into the structure and dynamics. However, the resulting models need to be validated by a reliable experimental counterpart. For ethyl pentanoates, which belong to the family of fruit esters, benchmark calculations at different levels of theory showed that the C-C bond in proximity to the ester carbonyl group exhibits a large amplitude motion that is extremely sensitive to the choice of quantum chemical method and basis set. In such cases, insights from high-resolution molecular jet techniques are ideal to accurately identify and characterize soft degrees of freedom. Here, we report on the most abundant conformer of ethyl 2-ethyl butyrate using Fourier-transform microwave spectroscopy. We show that - unlike other structurally related pentanoates for which gas-phase and crystallographic data is available - ethyl 2-ethyl butyrate possesses a C
symmetry plane under molecular jet conditions.


Improved efficiency and thermal stability of ternary all-small-molecule organic solar cells by NCBA as a third component material

Zhiyong Liu, Ning Wang
PMID: 30320319   DOI: 10.1039/c8nr06448b

Abstract

In this work, organic solar cells (OSCs) were fabricated with a blend of PC
BM and p-DTS-(FBTTh
)
employed as a binary photoactive layer and with a dihydronaphthyl-based C60 bisadduct (NCBA) small-molecule acceptor used as a third component material. We demonstrate that the short-circuit current density (J
), open-circuit voltage (V
), fill factor (FF), power conversion efficiency (PCE), and thermal stability can all be enhanced simultaneously. In addition, the crystallinity can be finely optimized and the photon harvesting ability was enhanced for short-wavelength light by adjusting the NCBA doping ratio, leading to efficient exciton dissociation and charge-carrier transport. At the same time, the ternary photoactive layer, with a small amount of NCBA as a third component material, reduced monomolecular recombination and bimolecular recombination under open-circuit and short-circuit conditions, respectively. Such a ternary structure with NCBA as a third component material helped enhance the crystallinity and fix the surface morphology of the photoactive layer, thus reducing the decay ratio while increasing the thermal annealing treatment time. Consequently, the PCE reaches 9.1% for ternary OSCs with a 12 wt% NCBA doping ratio in a blended acceptor, with 87.2% of the initial PCE value maintained after 100 h of thermal annealing treatment at 90 °C, which is much higher than that obtained for the PCE of binary OSCs.


Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from

Rodolpho R C Monteiro, Davino M Andrade Neto, Pierre B A Fechine, Ada A S Lopes, Luciana R B Gonçalves, José C S Dos Santos, Maria C M de Souza, Roberto Fernandez-Lafuente
PMID: 31752306   DOI: 10.3390/ijms20225807

Abstract

The synthesis of ethyl butyrate catalyzed by lipases A (CALA) or B (CALB) from
immobilized onto magnetic nanoparticles (MNP), CALA-MNP and CALB-MNP, respectively, is hereby reported. MNPs were prepared by co-precipitation, functionalized with 3-aminopropyltriethoxysilane, activated with glutaraldehyde, and then used as support to immobilize either CALA or CALB (immobilization yield: 100 ± 1.2% and 57.6 ± 3.8%; biocatalysts activities: 198.3 ± 2.7 U
/g and 52.9 ± 1.7 U
/g for CALA-MNP and CALB-MNP, respectively). X-ray diffraction and Raman spectroscopy analysis indicated the production of a magnetic nanomaterial with a diameter of 13.0 nm, whereas Fourier-transform infrared spectroscopy indicated functionalization, activation and enzyme immobilization. To determine the optimum conditions for the synthesis, a four-variable Central Composite Design (CCD) (biocatalyst content, molar ratio, temperature and time) was performed. Under optimized conditions (1:1, 45 °C and 6 h), it was possible to achieve 99.2 ± 0.3% of conversion for CALA-MNP (10 mg) and 97.5 ± 0.8% for CALB-MNP (12.5 mg), which retained approximately 80% of their activity after 10 consecutive cycles of esterification. Under ultrasonic irradiation, similar conversions were achieved but at 4 h of incubation, demonstrating the efficiency of ultrasound technology in the enzymatic synthesis of esters.


Efficient biotechnological synthesis of flavor esters using a low-cost biocatalyst with immobilized Rhizomucor miehei lipase

Ulisses M F de Oliveira, Leonardo J B Lima de Matos, Maria Cristiane M de Souza, Bruna B Pinheiro, José C S Dos Santos, Luciana R B Gonçalves
PMID: 30511303   DOI: 10.1007/s11033-018-4514-z

Abstract

In this work, the synthesis of two fruit flavor esters, namely methyl and ethyl butyrate, by lipase from Rhizomucor miehei immobilized onto chitosan in the presence of the surfactant sodium dodecyl sulfate SDS was investigated. In the optimized conditions, maximum esterification yield for ethyl butyrate and methyl butyrate was (92 ± 1%) and (89 ± 1%), respectively. Esterification yields for both reactions were comparable or even superior to the ones achieved when the synthesis was catalyzed by a commercial enzyme, Lipozyme®, at the same reaction conditions. For ethyl butyrate, the developed biocatalyst was used for seven consecutive cycles of reaction with retention of its catalytic activity. For methyl butyrate synthesis the biocatalyst was used for four consecutive cycles without loss of its catalytic activity. The results show that chitosan may be employed in obtaining biocatalysts with high catalytic efficiency and can successfully replace the currently commercial available biocatalysts.


Effect of flavor on neuronal responses of the hypothalamus and ventral tegmental area

A M van Opstal, A A van den Berg-Huysmans, M Hoeksma, C Blonk, H Pijl, S A R B Rombouts, J van der Grond
PMID: 31375749   DOI: 10.1038/s41598-019-47771-8

Abstract

Although it is well known that food intake is affected by the palatability of food, the actual effect of flavoring on regulation of energy-homeostasis and reward perception by the brain, remains unclear. We investigated the effect of ethyl-butyrate (EB), a common non-caloric food flavoring, on the blood oxygen level dependent (BOLD) response in the hypothalamus (important in regulating energy homeostasis) and ventral tegmental area (VTA; important in reward processes). The 16 study participants (18-25 years, BMI 20-23 kg/m
) drank four study stimuli on separate visits using a crossover design during an fMRI setup in a randomized order. The stimuli were; plain water, water with EB, glucose solution (50gram/300 ml) and glucose solution with EB. BOLD responses to ingestion of the stimuli were determined in the hypothalamus and VTA as a measure of changes in neuronal activity after ingestion. In the hypothalamus and VTA, glucose had a significant effect on the BOLD response but EB flavoring did not. Glucose with and without EB led to similar decrease in hypothalamic BOLD response and glucose with EB resulted in a decrease in VTA BOLD response. Our results suggest that the changes in neuronal activity in the hypothalamus are mainly driven by energy ingestion and EB does not influence the hypothalamic response. Significant changes in VTA neuronal activity are elicited by energy combined with flavor.


Central peptidergic modulation of peripheral olfactory responses

Sion Lee, Young-Joon Kim, Walton D Jones
PMID: 28476120   DOI: 10.1186/s12915-017-0374-6

Abstract

Animal olfactory systems detect volatile environmental chemicals and integrate this information to direct the discovery of food and mates as well as danger avoidance. Rather than remaining constant, olfactory response thresholds are modulated by internal and external cues to adapt odor-guided behaviors to changing conditions.
Here, we show in Drosophila melanogaster that neuropeptide F (NPF) modulates the responses of a specific population of antennal olfactory sensory neurons (OSNs) to food-derived odors. We show that knock-down of NPF in NPF neurons specifically reduces the responses of the ab3A neurons to ethyl butyrate, a volatile ester found in apples and other fruits. Knock-down of the NPF receptor (NPFR) in the ab3A neuron reduces their responses and disrupts the ability of the flies to locate food. We also identify a sexual dimorphism in ab3A responsiveness: ab3A neurons in females immediately post-eclosion are less responsive to ethyl butyrate than those of both age-matched males and older females. Not only does this change correlate with brain NPF levels, but also NPFR mutants show no such sexual dimorphism. Finally, by way of mechanism, we show that mutation of NPFR seems to cause intracellular clustering of OR22a, the odorant receptor expressed in the ab3A neurons.
Interestingly, this modulation of the peripheral odorant responsiveness of the ab3A neurons by NPF is distinct from the modulation of presynaptic gain in the ab3A neurons previously observed with the similarly named but distinct neuropeptide sNPF. Rather than affecting the strength of the output at the level of the first synapse in the antennal lobe, NPF-NPFR signaling may affect the process of odorant detection itself by causing intracellular OR clustering.


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